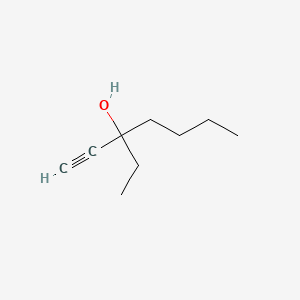
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone (MPTMBP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that can be used in a variety of lab experiments, and its properties make it a valuable tool for scientists. MPTMBP has been used in a variety of experiments, including those that involve the study of enzyme inhibition and protein-protein interactions. This compound has also been used in biochemical and physiological studies, as well as in drug discovery.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has also been used in biochemical and physiological studies. For example, it has been used to study the effects of various compounds on cell viability, as well as to investigate the effects of various compounds on the activity of enzymes.
Mecanismo De Acción
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone works by inhibiting the activity of enzymes. It acts as an inhibitor of the enzyme, blocking the enzyme's active site and preventing it from catalyzing reactions. This inhibition of the enzyme's activity can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, leading to changes in the biochemical and physiological processes of the organism. It has also been shown to affect the activity of proteins, leading to changes in the structure and function of proteins. Additionally, it has been shown to affect the activity of cells, leading to changes in the viability of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has several advantages when used in lab experiments. It is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively inexpensive compound, making it accessible to most researchers. It is also a relatively stable compound, which makes it easy to store and use in experiments. However, this compound can be toxic if ingested, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone in scientific research. It could be used to study the effects of various compounds on the activity of enzymes, as well as to investigate the effects of various compounds on cell viability. Additionally, it could be used to study the effects of various compounds on the structure and function of proteins. Furthermore, it could be used to investigate the effects of various compounds on the biochemical and physiological processes of the organism. Finally, it could be used to develop new drugs and therapies.
Métodos De Síntesis
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone can be synthesized using a variety of methods. One of the most common methods is a reaction between 4-methyl-1-piperazinomethylbenzene and 4-thiomethylbenzophenone. This reaction yields a compound with a molecular weight of 425.5 g/mol. Another method involves the reaction of 4-methyl-1-piperazinomethylbenzene and 4-thiomethylbenzophenone with sodium hydroxide. This reaction yields a compound with a molecular weight of 407.5 g/mol.
Propiedades
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDCBMQOVNUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643869 |
Source


|
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-99-5 |
Source


|
| Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)





![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)


